N-phenyl-N-(propan-2-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4th position with a pyrrole moiety and at the 3rd position with a sulfanyl-acetamide group. The acetamide nitrogen is further substituted with phenyl and isopropyl groups, conferring lipophilicity and steric bulk.
Properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-14(2)22(15-8-4-3-5-9-15)16(23)12-24-17-19-18-13-21(17)20-10-6-7-11-20/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKYFNVNJRTNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the1H-pyrrol-1-yl and 1,2,4-triazol-3-yl moieties have been associated with a broad range of biological activities. For instance, pyrrole derivatives have been reported as potent inhibitors of Ras farnesyltransferase , a key enzyme involved in cell signaling.
Mode of Action
It’s worth noting that pyrrole derivatives have been known to exert their effects through various mechanisms, such as inhibitingdihydrofolate reductase , acting as tyrosine kinase inhibitors , and functioning as adenosine receptor antagonists .
Biological Activity
N-phenyl-N-(propan-2-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.6 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : This moiety is known to inhibit cytochrome P450 enzymes, crucial for the biosynthesis of sterols in fungi. By disrupting ergosterol synthesis, triazoles effectively compromise fungal cell membrane integrity.
- Pyrrole and Phenyl Groups : These aromatic systems enhance the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds featuring the triazole structure exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study reported that derivatives of triazole compounds showed varying degrees of activity against common pathogens such as Candida albicans and Escherichia coli. The presence of the pyrrole ring in the structure was linked to enhanced activity against these microorganisms .
Antiviral Activity
The triazole derivatives have also been explored for their antiviral potential:
- HIV Inhibition : A related compound demonstrated potent activity against wild-type HIV strains with an effective concentration (EC50) as low as 0.24 nM. This indicates that similar structures may hold promise as antiviral agents .
Cytotoxicity and Anticancer Properties
Initial screenings have suggested that some derivatives exhibit moderate cytotoxicity towards cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 18.17 |
| Compound B | MCF7 | 30.14 |
| Compound C | A549 | 27.54 |
These findings suggest potential applications in cancer therapy, warranting further investigation into their mechanisms and efficacy .
Synthesis and Evaluation
A systematic study synthesized various analogs of this compound to evaluate their biological activities. The results indicated that modifications to the triazole ring significantly impacted both antimicrobial and anticancer activities.
Comparative Analysis
Comparative studies with established antifungal agents like fluconazole have shown that while some new derivatives possess comparable efficacy, they often exhibit lower toxicity profiles, making them suitable candidates for further development in therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to N-phenyl-N-(propan-2-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrate efficacy against various bacterial strains and fungi. The mechanism typically involves the disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Triazole derivatives have been reported to inhibit tumor growth by interfering with angiogenesis and inducing apoptosis in cancer cells. A study demonstrated that similar compounds could inhibit the proliferation of certain cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics.
Neuroprotective Effects
Recent studies have indicated that compounds like this compound may possess neuroprotective properties. Research has shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections.
Case Study 2: Anticancer Mechanism
In vitro assays were conducted to assess the anticancer properties of related compounds. The findings revealed that these compounds could effectively reduce cell viability in breast cancer cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues are compared below based on triazole substitution, acetamide modifications, and biological activity:
Key Observations:
- Triazole Core : The target compound and OLC-12 share a 1,2,4-triazole scaffold, whereas derivatives use 1,2,3-triazole, which alters electronic properties and binding affinity .
- Acetamide Modifications : N-isopropyl and N-phenyl groups in the target compound increase steric hindrance compared to simpler N-aryl derivatives in and .
Physicochemical Properties
- Lipophilicity : The target compound’s isopropyl and phenyl groups likely enhance membrane permeability compared to ’s furan-based derivatives.
- Hydrogen Bonding : Pyrrole and triazole moieties in the target compound may facilitate interactions with polar residues in biological targets, similar to OLC-12’s pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
